molecular formula C24H18N2 B11952113 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile CAS No. 102755-56-6

3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B11952113
CAS No.: 102755-56-6
M. Wt: 334.4 g/mol
InChI Key: HXIMTYHPFKFNBD-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile is a specialized chemical reagent designed for research and development applications. As a pyrrole-2-carbonitrile derivative, it serves as a versatile heterocyclic building block in synthetic chemistry, useful for constructing more complex molecular architectures . Pyrrole derivatives are of remarkable interest in medicinal chemistry due to their wide range of bioactivities . Notably, compounds based on the pyrrole carbonitrile structure are key intermediates in the synthesis of fused pyrrole systems, such as pyrrolopyridines and pyrrolopyridopyrimidines, which have been shown to exhibit promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) . Furthermore, the pyrrole heterocycle is a privileged structure in the search for new antibacterial agents, with many natural and synthetic compounds containing this scaffold demonstrating potent activity against resistant pathogens . Researchers value this compound for its potential in drug discovery programs aimed at developing new anti-inflammatory and anti-infective agents. The carbonitrile group enhances its utility as a synthetic intermediate, allowing for further functionalization. Handle with appropriate precautions in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102755-56-6

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile

InChI

InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3

InChI Key

HXIMTYHPFKFNBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Nitroepoxide precursor : A 1,2-diphenyl-substituted nitroepoxide (e.g., 1,2-diphenyl-2-nitrooxirane) serves as the carbonyl source.

  • Base : K₂CO₃ (1.0 equiv) in methanol at 60°C for 3 hours.

  • Workup : Extraction with ethyl acetate, brine washing, and silica gel chromatography (hexanes:ethyl acetate = 15:1).

Mechanistic Insights

The nitroepoxide undergoes ring-opening via nucleophilic attack by p-toluidine, forming an imine intermediate. Malononitrile then participates in a cyclocondensation step, eliminating water and nitrous acid to yield the pyrrole core. The phenyl groups at positions 3 and 4 originate from the nitroepoxide’s substituents.

Yield and Characterization

While the reported yield for analogous compounds (e.g., 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile) is 88%, adapting this method for the target compound would require optimizing steric effects from the p-tolyl group. Key characterization data include:

  • ¹H NMR : Aromatic protons between δ 7.31–7.39 ppm (m, 15H, Ph and p-tolyl).

  • ¹³C NMR : Cyano carbon at δ 116–118 ppm.

Three-Component Reaction Using α-Hydroxyketones

A one-pot, three-component reaction developed by Kulkarni et al. enables the synthesis of 3-cyanopyrroles with high atom economy. This method employs α-hydroxyketones , oxoacetonitriles , and p-toluidine under mild acidic conditions.

Substrate Selection

  • α-Hydroxyketone : 1,2-Diphenyl-2-hydroxyethan-1-one introduces phenyl groups at positions 3 and 4.

  • Oxoacetonitrile : Glycolonitrile derivatives (e.g., phenylglyoxylonitrile) provide the C-2 cyano moiety.

  • Catalyst : Acetic acid (10 mol%) in ethanol at 70°C for 3 hours.

Reaction Pathway

  • Imine Formation : Condensation of p-toluidine with the α-hydroxyketone generates a Schiff base.

  • Nucleophilic Attack : The oxoacetonitrile attacks the imine, followed by dehydration to form the pyrrole ring.

Performance Metrics

  • Yield : Up to 90% for structurally similar compounds.

  • Advantages : No byproducts except water; gram-scale synthesis feasible.

  • ¹H NMR : Singlets for the p-tolyl methyl group (δ 2.35 ppm) and pyrrole NH (δ 8.12 ppm).

Cyclocondensation with Modified Amine Substrates

Cyclocondensation of 2-aminopyrrole precursors with electrophilic reagents offers a modular approach. Hilmy et al. demonstrated this using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds.

Adaptation for Target Compound

  • Synthesis of 2-Amino Precursor :

    • React p-toluidine, benzil, and malononitrile in acetic acid to form 2-amino-1-(p-tolyl)-3,4-diphenyl-1H-pyrrole-2-carbonitrile.

  • Functionalization :

    • Treat with acetyl chloride or benzaldehyde to introduce acyl/aryl groups at position 5.

Optimization Challenges

  • Regioselectivity : Ensuring the p-tolyl group occupies the 1-position requires excess p-toluidine (1.2 equiv).

  • Purification : Silica gel chromatography (hexanes:ethyl acetate = 10:1) resolves regioisomers.

Spectroscopic Validation

  • IR : Absorption bands at 2,220 cm⁻¹ (C≡N) and 1,650 cm⁻¹ (C=N).

  • MS : Molecular ion peak at m/z 382.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
Nitroepoxide CyclizationNitroepoxide, p-toluidine, malononitrileK₂CO₃, MeOH, 60°C~85%*Short reaction timeLimited nitroepoxide commercial availability
Three-Component Reactionα-Hydroxyketone, oxoacetonitrile, p-toluidineAcOH, EtOH, 70°C90%High atom economyRequires stoichiometric AcOH
Cyclocondensation2-Aminopyrrole, acyl/aryl halidesHCl, AcOH, reflux75–80%Modular late-stage functionalizationMulti-step synthesis

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced nitriles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the potential of 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile as an anticancer agent. Research has indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines, including liver cancer (HepG-2) and breast cancer cells. The compound's structure allows for interactions with biological targets that are crucial for cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrole derivatives and their biological activities. The findings suggested that modifications in the pyrrole ring significantly influenced the anticancer activity, with specific derivatives demonstrating enhanced potency against cancer cell lines .

CompoundActivityCell LineReference
This compoundCytotoxicHepG-2
Other Pyrrole DerivativesVariesMCF-7

Neuroprotective Effects

Another area of research involves the neuroprotective properties of pyrrole derivatives. Compounds similar to this compound have been studied for their ability to inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases.

Case Study:
A recent investigation highlighted the neuroprotective effects of pyrrole derivatives in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation and promote neuronal survival .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material enhances device efficiency.

Research Findings:
Studies have shown that incorporating this compound into device architectures improves charge mobility and stability, which are critical for the performance of OLEDs .

ApplicationDevice TypePerformance Metrics
Hole Transport MaterialOLEDsImproved Efficiency
Active LayerOPVsEnhanced Stability

Photovoltaic Cells

In photovoltaic technology, the integration of this compound into polymer blends has been investigated. The compound's properties facilitate better light absorption and charge separation.

Case Study:
A study examined the performance of solar cells utilizing blends containing this pyrrole derivative, revealing significant improvements in power conversion efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action for 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and aromatic rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Class Key Substituents Notable Properties
Target Compound 3,4-Diphenyl, 1-p-tolyl High hydrophobicity, potential π-π interactions
Sugar-Substituted Pyrroles Hydroxyl-rich side chains Enhanced solubility in polar solvents
Fluorinated Pyrroles 3,4-Difluoro, 4-iodophenyl Liquid crystalline behavior
Thio-Oxadiazole Pyrazoles Thioether-oxadiazole Elevated melting point (181.2°C)

Biological Activity

3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
CAS Number 102755-56-6
Molecular Formula C24H18N2
Molecular Weight 334.4 g/mol
IUPAC Name 1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile
InChI Key HXIMTYHPFKFNBD-UHFFFAOYSA-N

The presence of the cyano group and multiple aromatic rings is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The cyano group enhances the compound's electrophilicity, allowing it to form stable complexes with nucleophilic sites on target biomolecules. This interaction can modulate enzyme activity or receptor signaling pathways, which is essential for its pharmacological effects.

Anticancer Potential

Pyrrole derivatives have been investigated for their anticancer properties. A study on similar compounds demonstrated that certain pyrrole-based structures exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

  • Inhibition of Metallo-β-lactamases : A study explored the SAR of pyrrole derivatives against MBLs, revealing that modifications at the 3-carbonitrile position significantly impacted inhibitory potency. This finding suggests that this compound could be optimized for enhanced antimicrobial activity .
  • Anticancer Activity : Research on related pyrrole compounds demonstrated their ability to inhibit cancer cell growth effectively. In vitro assays indicated that these compounds could outperform conventional chemotherapeutics like doxorubicin in specific cancer models .

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